Ethyl 3-(dibenzylamino)propanoate
Overview
Description
Scientific Research Applications
Synthesis and Chemical Transformations
Ethyl 3-(dibenzylamino)propanoate has been a key compound in various chemical syntheses and transformations. For instance, its use in the preparation of different benzoylamino-indole derivatives through specific reactions has been documented. This includes the formation of debenzoylated hydrazides and benzoylamino-indole carboxylic acids under controlled conditions (Cucek & Verček, 2008). Additionally, its role in the efficient synthesis of enantiomerically enriched heteroaryl-hydroxypropanoic acids through multienzymatic procedures emphasizes its versatility in synthetic chemistry (Brem et al., 2010).
Pharmaceutical Synthesis
In the pharmaceutical domain, ethyl 3-(dibenzylamino)propanoate has been utilized in the synthesis of various compounds. For instance, it's an intermediate in the synthesis of dabigatran etexilate, a notable anticoagulant drug. The process involves several steps, including amidation, cyclization, and neutralization (Qi Ya-juan, 2012).
Solid-State Chemistry
This compound has also shown significance in solid-state chemistry. A study demonstrated its involvement in a [2+2] photocycloaddition reaction within a crystalline state, leading to the formation of specific dimeric structures. The efficiency of this reaction in the solid state underscores its potential in the development of advanced materials (Hasegawa, Ikeda, & Yamazaki, 2001).
Chemical Characterization
The compound has been used in the study of molecular structures and bonding. Its role in the formation of various complex compounds, and the subsequent analysis of these structures through X-ray crystallography, has provided insights into molecular interactions and configurations (Hong-qiang Liu et al., 2012).
properties
IUPAC Name |
ethyl 3-(dibenzylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-2-22-19(21)13-14-20(15-17-9-5-3-6-10-17)16-18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDKGMMFFHIING-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(dibenzylamino)propanoate |
Synthesis routes and methods I
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Synthesis routes and methods III
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Citations
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